3-Amino-1-(oxetan-3-yl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(oxetan-3-yl)pyridin-2-one is a heterocyclic compound that features both an oxetane ring and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(oxetan-3-yl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Amino-1-(oxetan-3-yl)pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 3-Amino-1-(oxetan-3-yl)pyridin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The pyridinone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxetanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a pyridinone moiety.
Azetidine derivatives: Contain a four-membered ring with nitrogen, similar to the oxetane ring but with different reactivity and applications.
Uniqueness
3-Amino-1-(oxetan-3-yl)pyridin-2-one is unique due to the combination of the oxetane ring and the pyridinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-amino-1-(oxetan-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-2-1-3-10(8(7)11)6-4-12-5-6/h1-3,6H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBDIENKFFFZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=CC=C(C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.